N-[2-(dimethylsulfamoyl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-[2-(dimethylsulfamoyl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylsulfamoyl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of Functional Groups: The dimethylsulfamoyl and methoxyethyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific conditions such as the presence of a base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide).
Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (e.g., an ester or an acid chloride).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The dimethylsulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(dimethylsulfamoyl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structure suggests it could act as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. The presence of the pyridine ring and various functional groups suggests it might have activity as an enzyme inhibitor or receptor modulator.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which N-[2-(dimethylsulfamoyl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylsulfamoyl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-[2-(dimethylsulfamoyl)ethyl]-1-(2-hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-[2-(dimethylsulfamoyl)ethyl]-1-(2-ethoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, the presence of the methoxyethyl group may influence its solubility, stability, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C15H25N3O5S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[2-(dimethylsulfamoyl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C15H25N3O5S/c1-11-10-12(2)18(7-8-23-5)15(20)13(11)14(19)16-6-9-24(21,22)17(3)4/h10H,6-9H2,1-5H3,(H,16,19) |
InChI Key |
ZVIOFXFLBDLCBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NCCS(=O)(=O)N(C)C)C |
Origin of Product |
United States |
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